molecular formula C22H18N2O2 B11634932 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11634932
M. Wt: 342.4 g/mol
InChI Key: IYARUGZXPZVKSM-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe final step involves the coupling of the benzoxazole derivative with 4-aminobenzamide under suitable reaction conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, the use of iron-catalyzed hydrogen transfer strategies has been explored for the redox condensation of o-hydroxynitrobenzenes with alcohols to produce benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide include:

Uniqueness

This compound is unique due to the presence of the ethyl group at the 5-position of the benzoxazole ring and the benzamide moiety.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H18N2O2/c1-2-15-8-13-20-19(14-15)24-22(26-20)17-9-11-18(12-10-17)23-21(25)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,25)

InChI Key

IYARUGZXPZVKSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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